

Application Note: A Robust HPLC Method for the Quantification of Dealanylalahopcin

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| Compound Name: | Dealanylalahopcin | |
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Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Dealanylalahopcin**. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing trifluoroacetic acid, offering excellent peak shape and resolution. This protocol is suitable for researchers, scientists, and drug development professionals involved in the analysis and quality control of **Dealanylalahopcin** in various sample matrices.

Introduction

Dealanylalahopcin is a novel amino acid derivative with potential biological activities.[1][2] Its molecular formula is C6H10N2O5, and it has a molecular weight of 190.15 g/mol .[1][2] As with many novel compounds, a robust and validated analytical method is crucial for its characterization, stability testing, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[3][4] This application note presents a detailed protocol for an HPLC method developed for the accurate quantification of **Dealanylalahopcin**.

Experimental

Apparatus and Materials



- HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Analytical balance.
- · Volumetric flasks and pipettes.
- Syringe filters (0.45 μm).
- · HPLC vials.

Reagents and Standards

- · Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Trifluoroacetic acid (TFA), (HPLC grade).
- **Dealanylalahopcin** reference standard.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Conditions for **Dealanylalahopcin** Analysis



| Parameter | Condition |
|--------------------|--|
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 μm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | 5% B to 30% B over 15 minutes, then a 5-minute wash with 95% B and a 5-minute reequilibration at 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 μL |
| Run Time | 25 minutes |

Protocols

1. Preparation of Mobile Phase

- Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1000 mL volumetric flask containing HPLC-grade water. Mix thoroughly and degas.
- Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1000 mL volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly and degas.

2. Preparation of Standard Solutions

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **Dealanylalahopcin** reference standard and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.



3. Sample Preparation

- Dissolve the sample containing **Dealanylalahopcin** in Mobile Phase A to an expected concentration within the calibration range.
- Vortex the sample to ensure complete dissolution.
- Filter the sample through a 0.45 μm syringe filter into an HPLC vial before injection.

4. System Suitability

Before sample analysis, perform five replicate injections of a mid-range standard solution (e.g., 50 µg/mL) to check for system suitability. The acceptance criteria are typically:

- Tailing factor ≤ 2.0.
- Theoretical plates > 2000.
- Relative standard deviation (RSD) of peak area and retention time ≤ 2.0%.

Results and Discussion

The developed HPLC method provides a sharp, symmetrical peak for **Dealanylalahopcin** with a retention time of approximately 8.5 minutes. The use of TFA in the mobile phase improves peak shape and resolution by acting as an ion-pairing agent.[5] The gradient elution allows for the separation of **Dealanylalahopcin** from potential impurities.

Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity. A summary of the validation results is presented in Table 2.

Table 2: Summary of Method Validation Data



| Parameter | Result |
|---------------------------------|--------------------------------------|
| Linearity (Concentration Range) | 1 - 100 μg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 μg/mL |
| Limit of Quantification (LOQ) | 0.7 μg/mL |
| Precision (%RSD, n=6) | Intra-day: < 1.5%, Inter-day: < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |

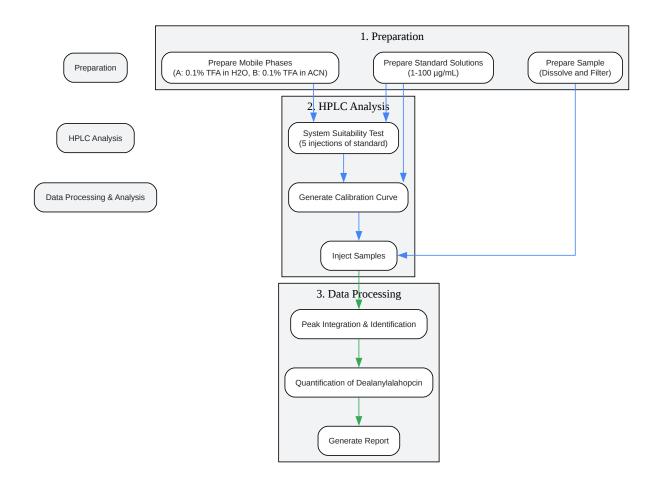
The high correlation coefficient indicates excellent linearity over the tested concentration range. The low LOD and LOQ values demonstrate the high sensitivity of the method. The precision and accuracy results are within the acceptable limits for analytical method validation, confirming the reliability of the method.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantitative determination of **Dealanylalahopcin**. The method has been validated according to standard guidelines and is suitable for routine analysis in research and quality control laboratories.

Experimental Workflow





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Caption: HPLC analysis workflow for **Dealanylalahopcin**.



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